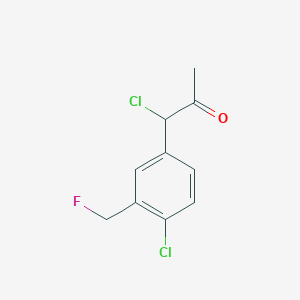
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted aromatic ketones.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through nucleophilic substitution or electrophilic addition reactions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved depend on the specific reactions and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
1-Chloro-3-phenylpropane: A similar compound with a chlorine atom attached to a phenylpropane structure.
1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C10H9Cl2FO |
|---|---|
分子量 |
235.08 g/mol |
IUPAC名 |
1-chloro-1-[4-chloro-3-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-2-3-9(11)8(4-7)5-13/h2-4,10H,5H2,1H3 |
InChIキー |
ZRTGVMPRQWAWTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















